2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

Physical property differentiation QC/QA identification Procurement specification

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2) is a halogenated acyl chloride with the formula C3Cl2F4O, featuring both a reactive acyl chloride group and a geminal chloro-trifluoromethyl arrangement on the α-carbon. Its LogP of 2.22 and density of 1.66 g/mL distinguish it from less-substituted tetrafluoropropanoyl chlorides, making it a specialized intermediate for introducing a chiral or prochiral 2-chloro-tetrafluoropropanoyl moiety into pharmaceuticals and agrochemicals.

Molecular Formula C3Cl2F4O
Molecular Weight 198.93 g/mol
CAS No. 6066-46-2
Cat. No. B1304055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride
CAS6066-46-2
Molecular FormulaC3Cl2F4O
Molecular Weight198.93 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)Cl)Cl
InChIInChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9
InChIKeyUNATUTDSNCSLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2): A Fluorinated Acyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-46-2) is a halogenated acyl chloride with the formula C3Cl2F4O, featuring both a reactive acyl chloride group and a geminal chloro-trifluoromethyl arrangement on the α-carbon [1]. Its LogP of 2.22 and density of 1.66 g/mL distinguish it from less-substituted tetrafluoropropanoyl chlorides, making it a specialized intermediate for introducing a chiral or prochiral 2-chloro-tetrafluoropropanoyl moiety into pharmaceuticals and agrochemicals .

Why 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Cannot Be Replaced by Unsubstituted Tetrafluoropropanoyl Chlorides


The 2-chloro substituent in 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) is not merely an inert label; it directly dictates the compound's physicochemical profile and downstream reactivity. Analogs such as 2,3,3,3-tetrafluoropropanoyl chloride (1186-54-5) and 2,2,3,3-tetrafluoropropanoyl chloride (663-73-0) lack this α-chlorine, resulting in measurably different boiling points, densities, and hydrolysis kinetics [1]. Moreover, the 2-chloro group enables stereochemical control in amide and ester formations that non-chlorinated variants cannot replicate, making generic substitution chemically invalid for applications requiring defined stereochemistry or specific LogP values .

Quantitative Evidence Guide for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Versus Its Closest Analogs


Higher Density and Refractive Index Compared to 2,2,3,3-Tetrafluoropropanoyl Chloride

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) exhibits a density of 1.66 g/cm3 and a refractive index of 1.357, whereas its isomer 2,2,3,3-tetrafluoropropanoyl chloride (663-73-0) has a density of 1.512 g/cm3 and a refractive index of 1.325 [1]. The 9.8% higher density and 0.032 higher refractive index provide unambiguous physical handles for receipt verification and purity assessment in procurement workflows.

Physical property differentiation QC/QA identification Procurement specification

Boiling Point Differentiation from 3-Chloro-2,2,3,3-tetrafluoropropanoyl Chloride Enabling Distillation-Based Purification

The target compound boils at 46-47 °C, while its positional isomer 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride (24503-62-6) boils at 49-51 °C under similar conditions [1]. This 3-4 °C difference, though modest, is exploitable for fractional distillation purity upgrades and serves as a critical in-process control parameter during synthesis.

Distillation Purification Isomer separation

Accelerated Hydrolysis Kinetics of the Corresponding Methyl Ester Versus Non-Chlorinated and Dichlorinated Analogs

In a study of acid-catalyzed hydrolysis of fluorinated propanoates, methyl 2-chloro-2,3,3,3-tetrafluoropropanoate (the ester derivative of the target acyl chloride) exhibited a relative rate constant k_rel = 100 (k_H+ = 4.3×10^-5 L mol^-1 s^-1 at 50 °C), while the non-chlorinated methyl 2,3,3,3-tetrafluoropropanoate (VI) showed k_rel = 9.4, and the dichlorinated methyl 2,3-dichloro-2,3,3-trifluoropropanoate (IV) showed k_rel = 38 [1]. The 10.6-fold acceleration over the non-chlorinated analog and 2.6-fold over the dichlorinated analog demonstrate that the 2-chloro substitution significantly modulates ester lability.

Hydrolysis kinetics Ester reactivity Structure-reactivity relationship

Higher LogP Compared to the Acyl Fluoride Analog Indicating Enhanced Lipophilicity for Membrane Permeation

The calculated LogP of 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride is 2.2187, whereas the corresponding acyl fluoride analog (2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride, CAS 28627-00-1) has a LogP of 1.9494 [1][2]. This 0.27 LogP unit increase translates to an approximately 1.9-fold higher octanol-water partition coefficient, suggesting that acyl chloride-derived conjugates will exhibit greater membrane permeability than fluoride-derived ones.

Lipophilicity LogP Drug design ADME

Optimal Application Scenarios for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride (6066-46-2) Based on Quantitative Differentiation


Synthesis of Chiral Fluorinated Amides for Medicinal Chemistry

The 2-chloro substituent creates a prochiral center at the α-carbon, enabling stereoselective amide bond formation that non-chlorinated analogs cannot achieve. The higher LogP of the resulting amides (implied by the parent compound's LogP of 2.22) enhances membrane permeability, making this reagent suitable for synthesizing CNS-penetrant drug candidates [1].

Precision Agrochemical Intermediate Requiring Distillation-Verified Isomeric Purity

The 3-4 °C boiling point difference from the 3-chloro isomer (46-47 °C vs. 49-51 °C) allows procurement specifications to include a boiling range assay as a simple identity and purity check, ensuring that agrochemical active ingredient syntheses are not compromised by isomeric contamination .

Prodrug Design Leveraging Tunable Ester Hydrolysis Rates

The methyl ester of the target acid hydrolyzes 10.6-fold faster than the non-chlorinated analog under acidic conditions, providing a quantitative basis for designing ester prodrugs with accelerated release kinetics in acidic environments such as tumor microenvironments or lysosomal compartments [2].

QC/QA Identity Verification Using Density and Refractive Index

The density of 1.66 g/cm3 and refractive index of 1.357 are measurably distinct from 2,2,3,3-tetrafluoropropanoyl chloride (1.512 g/cm3, 1.325), enabling rapid, non-destructive incoming inspection via densitometry or refractometry. This reduces the risk of mis-shipment in multi-ton procurement contracts .

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